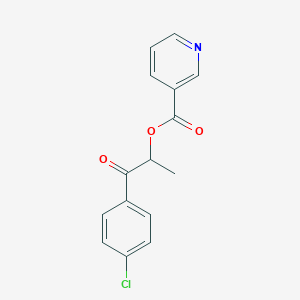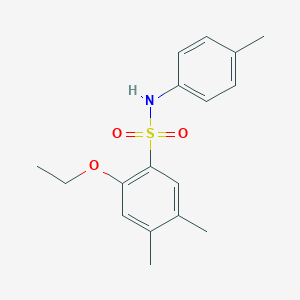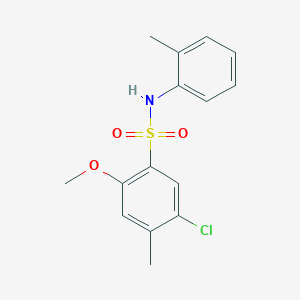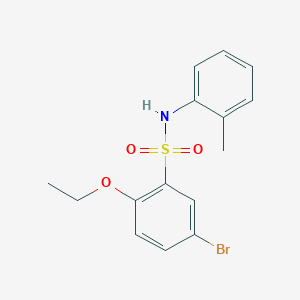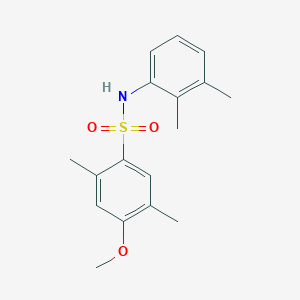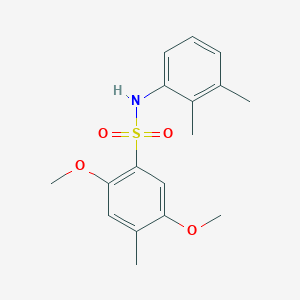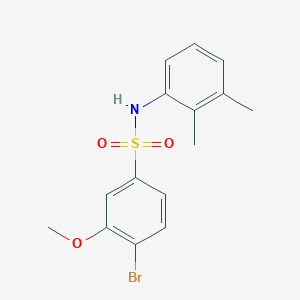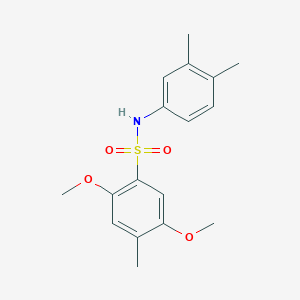
N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, also known as UMB 68, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which have been widely studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation, inflammation, and neurodegeneration. N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in certain types of cancer cells. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to have various biochemical and physiological effects, including anti-proliferative effects on cancer cells, anti-inflammatory effects, and neuroprotective effects. In cancer cells, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the proliferation of cancer cells. In inflammation, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response. In neurodegenerative diseases, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to reduce oxidative stress and inflammation, which are mechanisms that contribute to the progression of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 in lab experiments is its high potency and selectivity for certain enzymes and signaling pathways, which allows for more targeted and specific experiments. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to have low toxicity in animal models, which makes it a potentially safe compound for therapeutic use. However, one limitation of N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 is its poor solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68. One potential area of research is the development of N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 analogs that have improved solubility and potency. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 could be studied in combination with other compounds to enhance its therapeutic effects. Another area of research is the study of N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 in animal models of cancer, inflammation, and neurodegenerative diseases to further understand its potential therapeutic applications. Finally, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 could be studied in clinical trials to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 involves the reaction of 3,4-dimethyl aniline with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained as a white solid after purification.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been studied for its potential therapeutic applications in various areas of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to have anti-proliferative effects on cancer cells, particularly in breast and prostate cancer. Inflammation research has demonstrated that N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Formule moléculaire |
C17H21NO4S |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-11-6-7-14(8-12(11)2)18-23(19,20)17-10-15(21-4)13(3)9-16(17)22-5/h6-10,18H,1-5H3 |
Clé InChI |
XFMSORQXTRKWJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)C |
SMILES canonique |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
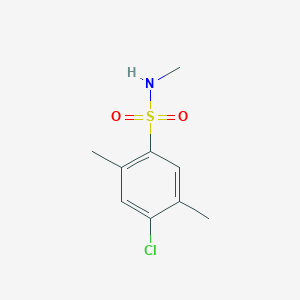
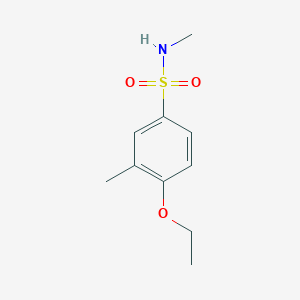
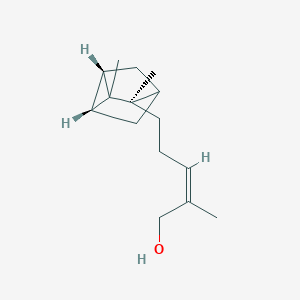
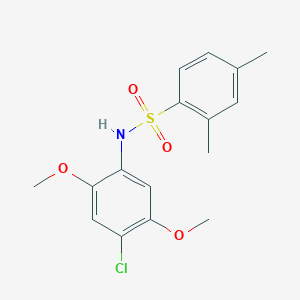
![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)
